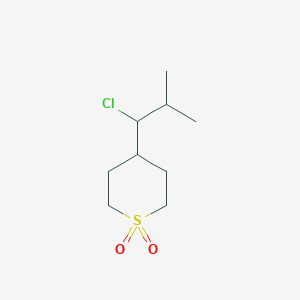
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C8H15ClO2S It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran with 1-chloro-2-methylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the 1-chloro-2-methylpropyl group.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of the chloro group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Features a hydroxyl group at the 4-position.
Uniqueness
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other thiopyran derivatives and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H17ClO2S |
|---|---|
Poids moléculaire |
224.75 g/mol |
Nom IUPAC |
4-(1-chloro-2-methylpropyl)thiane 1,1-dioxide |
InChI |
InChI=1S/C9H17ClO2S/c1-7(2)9(10)8-3-5-13(11,12)6-4-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
SQUUTQXHZQPOTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1CCS(=O)(=O)CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)




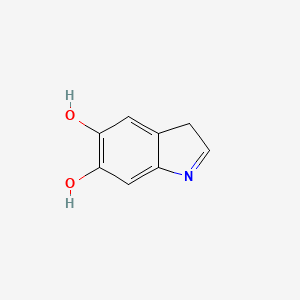
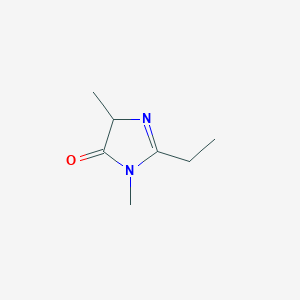
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
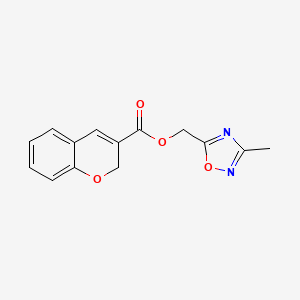
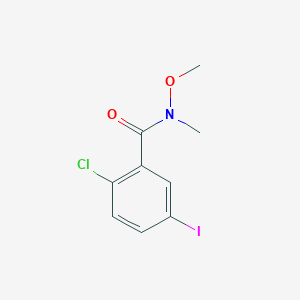
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
